3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position and a carboxylic acid group at the 8-position. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol .
Mechanism of Action
Target of Action
Similar compounds in the indole derivatives family have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that indole derivatives, which share a similar structure, can interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown moderate antiproliferative activities against cancer cells , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
They can bind readily in the biological system due to the presence of nitrogen atoms in their structure
Cellular Effects
Related compounds such as triazolopyrazine derivatives have shown antibacterial activities against both Gram-positive and Gram-negative bacterial strains . The influence of 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid on cell function, signaling pathways, gene expression, and cellular metabolism would need to be determined through experimental studies.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on related compounds suggest that they may exhibit dose-dependent effects . Specific studies would be needed to determine the threshold effects, toxic effects at high doses, and overall dose-response relationship of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the triazole ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Corresponding carboxylate or ketone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Comparison with Similar Compounds
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Comparison: Compared to its analogs, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For instance, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLHBSRFDUBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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